2-Methoxy-5-methylphenylmagnesium bromide

Description

Historical Context and Evolution of Grignard Chemistry in Organic Synthesis

The discovery of organomagnesium halides by the French chemist François Auguste Victor Grignard in 1900 marked a pivotal moment in the history of chemistry. google.comacs.orggoogle.com His finding that magnesium metal could react with an organic halide in an ethereal solvent to form a soluble organomagnesium species opened up a new world of synthetic possibilities. google.comacs.org This groundbreaking work, which demonstrated the reagent's capacity to react with aldehydes and ketones to form alcohols, quickly became recognized as one of the most versatile methods for creating carbon-carbon bonds. masterorganicchemistry.com The profound impact of this discovery was formally acknowledged in 1912 when Victor Grignard was awarded the Nobel Prize in Chemistry. acs.org Since then, Grignard chemistry has evolved continuously, with ongoing research expanding its scope and understanding of its complex mechanisms. google.com

Fundamental Principles of Organomagnesium Chemistry

The utility of Grignard reagents is rooted in the fundamental principles of their structure and reactivity. These compounds are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). acs.org

The key to the reactivity of a Grignard reagent lies in the nature of the carbon-magnesium (C-Mg) bond. Due to the significant difference in electronegativity between carbon and magnesium, this bond is highly polarized and covalent. leah4sci.com The carbon atom, being more electronegative, draws electron density away from the magnesium atom, resulting in a partial negative charge (δ-) on the carbon and a partial positive charge (δ+) on the magnesium. leah4sci.com This polarization effectively makes the carbon atom a strong nucleophile, behaving much like a carbanion. leah4sci.com The bond between the magnesium and the halogen is considered to be largely ionic.

As potent nucleophiles, Grignard reagents readily attack a wide variety of electrophilic carbon atoms. masterorganicchemistry.com Their most common application is the addition to carbonyl groups of aldehydes and ketones, which after an acidic workup, yield secondary and tertiary alcohols, respectively. masterorganicchemistry.com They also react with esters, adding twice to the carbonyl group to produce tertiary alcohols. masterorganicchemistry.com Other reactions include additions to epoxides and carbon dioxide, leading to alcohols and carboxylic acids, respectively. masterorganicchemistry.com

Beyond their nucleophilicity, Grignard reagents are also strong bases. masterorganicchemistry.com This means they will react with any compound that has an acidic proton, such as water, alcohols, or carboxylic acids. masterorganicchemistry.com This basicity necessitates that Grignard reactions be carried out under anhydrous (dry) conditions to prevent the reagent from being quenched. nih.gov

Classification and Structural Features of Arylmagnesium Bromide Reagents

Grignard reagents are broadly classified based on the nature of the organic group attached to the magnesium. Arylmagnesium bromides, such as phenylmagnesium bromide (C₆H₅MgBr), are a subclass where the magnesium is bonded to an aryl group. acs.org

The simple representation "RMgX" belies the complex nature of these reagents in solution. In ethereal solvents, Grignard reagents exist in equilibrium between the alkyl- or arylmagnesium halide (RMgX) and the corresponding diorganomagnesium species (R₂Mg) and magnesium dihalide (MgX₂). This is known as the Schlenk equilibrium. acs.org Furthermore, the magnesium atom is typically coordinated by solvent molecules (usually ether), resulting in a tetrahedral geometry around the magnesium center. acs.org For example, phenylmagnesium bromide in solution forms an adduct with two ether solvent molecules. acs.org

Overview of 2-Methoxy-5-methylphenylmagnesium Bromide within the Grignard Reagent Landscape

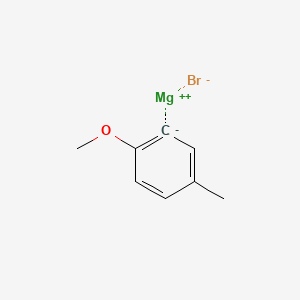

This compound is a specific example of a substituted aryl Grignard reagent. Its structure features a phenyl ring with a methoxy (B1213986) group (-OCH₃) at the ortho position and a methyl group (-CH₃) at the para position relative to the carbon-magnesium bond. The presence of these substituents significantly influences the reagent's properties and reactivity compared to a simple phenylmagnesium bromide.

| Property | Data |

| Chemical Formula | C₈H₉BrMgO |

| Common Solvents | Tetrahydrofuran (THF) |

| Appearance | Typically as a solution |

The substituents on the aromatic ring of an aryl Grignard reagent play a crucial role in modulating its electronic and steric properties.

Ortho-Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance, which increases the electron density on the aromatic ring. This, in turn, can enhance the nucleophilicity of the carbanionic carbon. However, its position ortho to the C-Mg bond introduces steric hindrance, which can affect its approach to sterically crowded electrophiles. acs.org Perhaps more importantly, the oxygen atom of the ortho-methoxy group can act as an internal Lewis base, chelating to the magnesium atom. This chelation can influence the reagent's aggregation state and reaction pathways, sometimes leading to unique reactivity and selectivity that is not observed in non-chelating analogues. nih.gov Computational studies have shown that the formation of a strong magnesium chelate with a reacting alkoxy and a nearby carbonyl group can dictate the observed reactivity and selectivity in certain substitution reactions. nih.gov

Para-Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation. researchgate.net Located at the para position, it also contributes to increasing the electron density of the aromatic ring, thereby enhancing the nucleophilicity of the Grignard reagent without adding significant steric bulk near the reaction center. The combined electronic effects of the ortho-methoxy and para-methyl groups make this compound a more electron-rich and thus a potentially more reactive nucleophile than unsubstituted phenylmagnesium bromide.

The unique combination of steric and electronic effects, along with the potential for chelation control, makes substituted aryl Grignard reagents like this compound valuable tools for the regioselective synthesis of highly functionalized aromatic compounds.

Research Trends and Future Prospects in Aryl Grignard Chemistry

The field of aryl Grignard chemistry, while mature, continues to evolve with ongoing research pushing the boundaries of its applications and efficiency. Current trends and future prospects are focused on enhancing selectivity, improving safety, and expanding the synthetic utility of these powerful reagents.

Detailed Research Findings:

Development of Specialized Reagents: A significant trend is the creation of highly specialized and selective Grignard reagents. marketresearchcommunity.com Researchers are designing aryl Grignard compounds with improved functional group tolerance, which allows them to be used in the presence of sensitive chemical groups without the need for extensive protecting group strategies. wikipedia.org This push for precision chemistry is critical for the efficient synthesis of complex molecules in the pharmaceutical and fine chemical industries. marketresearchcommunity.com

Transition Metal Catalysis: The combination of Grignard reagents with transition metal catalysts has opened new avenues for synthetic strategies. numberanalytics.com Catalysts based on nickel, palladium, or iron can mediate cross-coupling reactions, such as the Kumada-Corriu coupling, which joins an aryl Grignard reagent with an organic halide. wikipedia.org This allows for the construction of bi-aryl compounds, which are prevalent in many pharmaceutical agents and advanced materials.

Green Chemistry Initiatives: There is a growing emphasis on developing more environmentally friendly Grignard synthesis routes. marketresearchcommunity.com This includes reducing the use of volatile and flammable ether solvents, minimizing waste, and developing catalytic processes that improve atom economy. marketresearchcommunity.comnumberanalytics.com

Future Prospects:

The future of aryl Grignard chemistry is bright, with projected market growth driven by escalating demand from the pharmaceutical, agrochemical, and materials science sectors. marketresearchcommunity.comdataintelo.commarketsandmarkets.commarketsandmarkets.com The market is expected to see a compound annual growth rate (CAGR) of around 5.6% to 6.5% between 2025 and the early 2030s. marketresearchcommunity.commarketsandmarkets.com

Future research will likely focus on several key areas:

Novel Drug Synthesis: Aryl Grignard reagents will continue to be crucial in the discovery and development of new active pharmaceutical ingredients (APIs). dataintelo.commarketsandmarkets.com Their role in creating complex molecular architectures with high precision is essential for producing next-generation therapeutics. marketsandmarkets.com

Advanced Materials: The application of these reagents in polymer synthesis and the creation of functional materials is an expanding area. marketsandmarkets.comnumberanalytics.com They can be used to synthesize monomers or to functionalize existing polymers, leading to materials with novel electronic or physical properties.

Enhanced Catalytic Systems: The discovery of new and more efficient catalysts will continue to broaden the scope of Grignard reactions. numberanalytics.com This includes the development of catalysts that enable previously challenging transformations or allow reactions to occur under milder, more sustainable conditions. numberanalytics.com

Increased Automation: As flow chemistry becomes more prevalent, increased automation and process control in Grignard reactions will make their industrial application more robust and accessible, particularly for custom chemical manufacturing. marketsandmarkets.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-methoxy-4-methylbenzene-6-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCFLMZNJOMUCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 5 Methylphenylmagnesium Bromide

Direct Insertion Method for Grignard Reagent Formation

The direct insertion method involves the reaction of an aryl halide with magnesium turnings in an appropriate solvent, leading to the formation of the corresponding Grignard reagent. acs.org This oxidative insertion of magnesium [Mg(0)] into the carbon-halogen bond transforms the magnesium to its Mg(II) oxidation state. adichemistry.com

The selection of the appropriate halogenated aromatic compound is the first crucial step in the synthesis of 2-methoxy-5-methylphenylmagnesium bromide. The precursor of choice is 2-bromo-5-methylanisole. nih.gov The reactivity of the organic halide is a significant factor, with the general trend for reactivity being I > Br > Cl > F. masterorganicchemistry.com Aryl bromides are frequently used as they offer a good balance of reactivity and stability. adichemistry.com

Table 1: Properties of 2-Bromo-5-methylanisole

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrO |

| Molar Mass | 201.06 g/mol |

| Appearance | Not specified |

| CAS Number | 95740-49-1 |

Data sourced from PubChem CID 10878192 nih.gov

The successful synthesis of this compound hinges on the careful control and optimization of several reaction parameters. These factors are critical for initiating the reaction, maintaining a stable reaction rate, and maximizing the yield of the desired Grignard reagent while minimizing side reactions.

The choice of solvent is paramount in Grignard reagent formation. Ethereal solvents are essential as they solvate and stabilize the forming Grignard reagent. numberanalytics.com Tetrahydrofuran (B95107) (THF) is a commonly used solvent for the preparation of aryl Grignard reagents. adichemistry.com The solvent's ability to coordinate with the magnesium atom is crucial for the reaction to proceed. numberanalytics.com The use of anhydrous solvents is mandatory, as even trace amounts of water will react with and decompose the highly basic Grignard reagent. numberanalytics.com

A significant challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide that coats the surface of the magnesium metal, which inhibits the reaction. stackexchange.com Several methods have been developed to activate the magnesium surface and initiate the reaction.

Common activation methods include:

Mechanical Methods: Crushing or rapid stirring of the magnesium turnings in situ can physically break the oxide layer. stackexchange.com

Chemical Activators: Small amounts of activating agents are often added. Iodine (I₂), 1,2-dibromoethane (B42909), and methyl iodide are frequently used. masterorganicchemistry.comstackexchange.com 1,2-dibromoethane is advantageous as its reaction with magnesium produces ethene gas, providing a visual cue that the activation is successful, and the byproducts are innocuous. stackexchange.com

Pre-formed Grignard Reagent: The addition of a small amount of a previously prepared Grignard reagent can also serve as an initiator. stackexchange.com

Highly Reactive Magnesium: The use of specially prepared, highly reactive magnesium, such as Rieke magnesium, can circumvent the need for activation. adichemistry.com This form of magnesium is prepared by the reduction of magnesium chloride. unl.edu

Table 2: Common Magnesium Activation Methods

| Method | Description |

|---|---|

| Iodine | A crystal of iodine is added to the magnesium, which chemically etches the surface. researchgate.net |

| 1,2-Dibromoethane | Reacts with magnesium to form ethylene (B1197577) and magnesium bromide, exposing a fresh metal surface. stackexchange.comresearchgate.net |

| Mechanical Stirring | Vigorous stirring of dry magnesium turnings under an inert atmosphere can abrade the oxide layer. masterorganicchemistry.comresearchgate.net |

| Diisobutylaluminum hydride (DIBAH) | Can be used to activate the magnesium surface and dry the reaction mixture. acs.org |

Temperature control is a critical factor in the synthesis of Grignard reagents. The initiation of the reaction is often exothermic, and once started, the reaction may need to be cooled to maintain a steady rate and prevent side reactions. mit.edu For the formation of aryl Grignard reagents, the initiation can often be performed at or below 20 °C. acs.org The reaction time can vary, and monitoring the consumption of the starting material is key to determining the reaction's completion. rsc.org

Grignard reagents are highly sensitive to both oxygen and moisture. numberanalytics.com Therefore, the reaction must be carried out under a strictly inert atmosphere. acs.org This is typically achieved by using dry glassware and conducting the reaction under a positive pressure of an inert gas, such as nitrogen or argon. numberanalytics.commt.com This prevents the degradation of the Grignard reagent through oxidation or protonation by atmospheric water. numberanalytics.com

Mechanistic Aspects of Grignard Reagent Formation

The formation of a Grignard reagent, such as this compound from its corresponding aryl halide (2-bromo-4-methylanisole) and magnesium metal, is a complex heterogeneous reaction occurring on the surface of the magnesium. alfredstate.eduwikipedia.org While seemingly a straightforward insertion of magnesium into a carbon-halogen bond, the mechanism is believed to involve radical intermediates and processes at the solid-liquid interface. alfredstate.edu

The process is thought to be initiated by a single electron transfer (SET) from the magnesium metal surface to the aryl halide. This transfer results in the formation of a radical anion, which then fragments to produce an aryl radical and a halide ion. alfredstate.edu These highly reactive radical species are considered to be "surface-adherent," meaning they remain close to the magnesium surface where they are formed. alfredstate.edu The aryl radical can then react with the magnesium surface, which may contain monovalent magnesium species (MgX), to form the final Grignard reagent, RMgX. alfredstate.edu

Key steps in the proposed mechanism include:

Electron Transfer: An electron is transferred from the magnesium surface to the aryl bromide (ArBr).

ArBr + Mg → [ArBr]•⁻ + Mg•⁺

Fragmentation: The resulting radical anion decomposes into an aryl radical and a bromide ion.

[ArBr]•⁻ → Ar• + Br⁻

Surface Reaction: The aryl radical reacts at the activated magnesium surface to form the organomagnesium compound.

Ar• + •MgBr → ArMgBr

This radical mechanism helps to explain the formation of common side products, such as the Wurtz coupling product (a biaryl dimer), which arises from the dimerization of two aryl radicals. alfredstate.eduresearchgate.net The reaction environment, including the choice of solvent (typically an ether like THF or diethyl ether), is crucial for stabilizing the formed Grignard reagent. wikipedia.org

Alternative Preparation Routes for Arylmagnesium Reagents

Beyond the traditional direct reaction with magnesium metal, several alternative methods have been developed for the preparation of arylmagnesium reagents, particularly for substrates with sensitive functional groups. These methods offer milder reaction conditions and improved chemoselectivity.

Halogen-Magnesium Exchange Reactions

The halogen-magnesium exchange is a powerful alternative for synthesizing functionalized Grignard reagents. clockss.org This method involves the reaction of an aryl halide with an alkyl-Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl). A significant advancement in this area is the use of isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl). clockss.orgresearchgate.net This "Turbo-Grignard" reagent effectively breaks down the passivating MgX₂ layer on the magnesium surface and solubilizes the newly formed Grignard reagent, leading to faster and more efficient exchange reactions. clockss.orgresearchgate.net

The exchange reaction is an equilibrium process driven towards the formation of the more stable Grignard reagent. For aryl bromides, the equilibrium favors the formation of the arylmagnesium species because the sp²-hybridized aryl carbanion is more stable than the sp³-hybridized alkyl carbanion of the exchange reagent.

Reaction: Ar-Br + i-PrMgCl·LiCl ⇌ Ar-MgCl·LiCl + i-PrBr

This method is highly advantageous as it tolerates a wide array of sensitive functional groups, such as esters and nitriles, which would otherwise react under traditional Grignard formation conditions. researchgate.netresearchgate.net The exchange typically proceeds under mild, often low-temperature conditions, minimizing side reactions. sigmaaldrich.comacs.org

| Exchange Reagent | Substrate | Key Advantage | Typical Conditions |

|---|---|---|---|

| iPrMgCl·LiCl | Aryl Bromides/Iodides | High functional group tolerance, mild conditions. clockss.orgresearchgate.net | -10 °C to 25 °C in THF. clockss.orgsigmaaldrich.com |

| sBu₂Mg·LiCl | Electron-rich Aryl Bromides | Effective for less reactive, electron-rich systems. clockss.org | Room temperature to 55 °C. |

| nBu₃MgLi | Aryl Iodides | Facile iodine-magnesium exchange at very low temperatures. acs.org | -78 °C in THF. acs.org |

Transmetalation Approaches

Transmetalation offers another route to arylmagnesium compounds, typically starting from an organolithium or organozinc species. In the context of Grignard reagents, a reductive transmetalation can be employed where magnesium metal reacts with a pre-formed organometallic compound of a more electropositive metal, like zinc. wikipedia.org

This approach has been used to create Grignard reagents that are difficult to synthesize via conventional methods due to side reactions. wikipedia.org For instance, an arylzinc compound can be treated with magnesium metal to yield the corresponding arylmagnesium bromide.

Reaction: Ar-ZnBr + Mg → Ar-MgBr + Zn

Another transmetalation pathway involves reacting an organolithium compound, often generated in situ via lithium-halogen exchange, with a magnesium salt like magnesium bromide (MgBr₂).

Reaction:

Ar-Br + n-BuLi → Ar-Li + n-BuBr

Ar-Li + MgBr₂ → Ar-MgBr + LiBr

This two-step, one-pot procedure allows for the formation of the Grignard reagent under conditions that might be more compatible with specific substrates compared to the direct insertion of magnesium.

Scalability Considerations in the Preparation of this compound

The industrial-scale synthesis of Grignard reagents like this compound presents several challenges, including managing the exothermic nature of the reaction, the induction period, and ensuring process safety and consistency. acs.orgfraunhofer.defraunhofer.de

The formation of Grignard reagents is highly exothermic, and in large-batch reactors, controlling the temperature to prevent solvent boiling or runaway reactions is a primary concern. fraunhofer.de This is often managed by the slow, controlled addition of the halide to a suspension of magnesium. researchgate.net A significant issue in batch production is the "induction period," a variable delay before the reaction initiates, which can lead to a dangerous accumulation of unreacted halide. fraunhofer.de

To address these scalability issues, continuous flow chemistry has emerged as a superior alternative to traditional batch processing for Grignard synthesis. researchgate.netacs.org

Advantages of Continuous Flow Synthesis:

Enhanced Safety: The small volume of the reactor minimizes the risk associated with the highly exothermic reaction. fraunhofer.de

Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient and rapid heat dissipation. researchgate.net

Elimination of Induction Period: Continuous processing can utilize techniques like in situ mechanical activation of the magnesium, ensuring immediate reaction initiation. acs.org

Higher Yield and Purity: By maintaining a large excess of magnesium within the reactor and ensuring precise control over residence time, side reactions like Wurtz coupling are significantly reduced. researchgate.netresearchgate.net

Seamless Integration: Flow reactors can be coupled directly with subsequent reaction steps ("telescoped reactions"), allowing the unstable Grignard reagent to be generated and consumed in a continuous stream without isolation. researchgate.net

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large reaction volume and exothermicity. fraunhofer.de | Inherently safer due to small reactor hold-up. fraunhofer.de |

| Heat Control | Challenging, requires careful dosing. researchgate.net | Excellent heat transfer and control. researchgate.net |

| Side Products (e.g., Wurtz) | More prevalent due to localized high concentrations of halide. researchgate.net | Minimized, leading to higher selectivity and yield. researchgate.net |

| Process Control | Difficult to manage induction period and ensure consistency. fraunhofer.de | Precise control over parameters (flow rate, temperature, residence time). acs.org |

| Scalability | Scaling up can be complex and expensive. | Easily scalable by running longer or using parallel reactors ("numbering-up"). fraunhofer.de |

The use of green solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), has also been explored for the large-scale synthesis of similar Grignard reagents, offering benefits like higher reaction yields and easier solvent recycling. google.com

Reactivity and Mechanistic Investigations of 2 Methoxy 5 Methylphenylmagnesium Bromide

Nucleophilic Addition Reactions

As a strong nucleophile, 2-methoxy-5-methylphenylmagnesium bromide readily participates in nucleophilic addition reactions. The electron-rich aryl group, facilitated by the electropositive magnesium, seeks out electron-deficient carbons, leading to the creation of new covalent bonds and the construction of more complex molecules.

Addition to Carbonyl Compounds

The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis for the formation of alcohols. libretexts.orgmasterorganicchemistry.com The electrophilic carbon of the carbonyl group serves as an ideal target for the nucleophilic attack by the 2-methoxy-5-methylphenyl group.

Table 1: Reaction of this compound with Aldehydes

| Aldehyde | Product | Product Type |

| Formaldehyde | (2-Methoxy-5-methylphenyl)methanol | Primary Alcohol |

| Acetaldehyde (B116499) | 1-(2-Methoxy-5-methylphenyl)ethan-1-ol | Secondary Alcohol |

| Benzaldehyde | (2-Methoxy-5-methylphenyl)(phenyl)methanol | Secondary Alcohol |

This table presents theoretical products based on established Grignard reaction principles.

When this compound reacts with ketones, the product is a tertiary alcohol. libretexts.orglibretexts.org The two alkyl or aryl groups of the ketone, along with the added 2-methoxy-5-methylphenyl group, are attached to the carbinol carbon. For example, the addition to acetone (B3395972) yields 2-(2-methoxy-5-methylphenyl)propan-2-ol. vaia.comdoubtnut.com This reaction is a reliable method for constructing sterically hindered tertiary alcohols.

Table 2: Reaction of this compound with Ketones

| Ketone | Product | Product Type |

| Acetone | 2-(2-Methoxy-5-methylphenyl)propan-2-ol | Tertiary Alcohol |

| Acetophenone | 1-(2-Methoxy-5-methylphenyl)-1-phenylethanol | Tertiary Alcohol |

This table presents theoretical products based on established Grignard reaction principles.

The mechanism of Grignard addition to carbonyls commences with the coordination of the magnesium atom to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. nih.gov This is followed by the nucleophilic attack of the 2-methoxy-5-methylphenyl carbanion on the carbonyl carbon, breaking the pi bond and forming a tetrahedral magnesium alkoxide intermediate. nih.gov This intermediate is then protonated in a subsequent workup step, typically with a dilute acid, to afford the final alcohol product. libretexts.org The entire process can be conceptualized as a two-step sequence: nucleophilic addition followed by protonation.

Addition to Epoxides: Ring-Opening Reactions and Phenol Synthesis

Grignard reagents react with epoxides in a ring-opening reaction that proceeds via an SN2 mechanism. The nucleophilic aryl group attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. For an unsymmetrical epoxide like propylene (B89431) oxide, the attack generally occurs at the less sterically hindered carbon atom. The reaction of this compound with propylene oxide, after an acidic workup, would yield 1-(2-methoxy-5-methylphenyl)propan-2-ol. This reaction provides a valuable route to β-substituted alcohols. google.com

In some cases, subsequent reactions can lead to the formation of phenols. For instance, the starting material for the Grignard reagent, 2-bromo-5-methylanisole, can be synthesized from 2-methoxy-5-methylphenol, indicating the close synthetic relationship between these classes of compounds. chemsynthesis.comtcichemicals.com

Table 3: Ring-Opening Reaction with Propylene Oxide

| Epoxide | Product | Key Feature |

| Propylene Oxide | 1-(2-Methoxy-5-methylphenyl)propan-2-ol | Attack at the less substituted carbon |

This table presents the theoretical product based on established Grignard reaction principles with epoxides.

Addition to Imines and Nitriles

The reactivity of this compound extends to carbon-nitrogen multiple bonds, such as those found in imines and nitriles. The addition to an imine results in the formation of a new, more substituted amine after workup. The reaction is analogous to carbonyl addition, with the nitrogen atom of the imine playing a similar role to the oxygen atom of the carbonyl. atlantis-press.com

When a Grignard reagent reacts with a nitrile, the initial addition forms a magnesium salt of an imine. Subsequent hydrolysis of this intermediate yields a ketone. Therefore, the reaction of this compound with a nitrile, such as acetonitrile, would ultimately produce 1-(2-methoxy-5-methylphenyl)ethan-1-one after hydrolysis of the intermediate imine. This provides a synthetic route to ketones where one of the alpha-substituents is the Grignard-derived aryl group.

Table 4: Addition to Imines and Nitriles

| Substrate | Intermediate Product (after addition) | Final Product (after hydrolysis) |

| N-Methylmethanimine | Magnesium salt of N-methyl-1-(2-methoxy-5-methylphenyl)methanamine | N-Methyl-1-(2-methoxy-5-methylphenyl)methanamine |

| Acetonitrile | Magnesium salt of 1-(2-methoxy-5-methylphenyl)ethan-1-imine | 1-(2-Methoxy-5-methylphenyl)ethan-1-one |

This table presents theoretical products based on established Grignard reaction principles.

Coupling Reactions

Coupling reactions are fundamental transformations in organic synthesis for the construction of C-C bonds. This compound serves as an effective coupling partner in various metal-catalyzed processes. These reactions, broadly known as cross-coupling reactions, typically involve the reaction of an organometallic reagent with an organic halide, catalyzed by a transition metal complex. wikipedia.org The specific class of cross-coupling that utilizes Grignard reagents is known as the Kumada-Corriu coupling, or simply Kumada coupling. wikipedia.orgorganic-chemistry.org

The general mechanism for these transformations proceeds through a catalytic cycle involving the low-valent transition metal catalyst. The cycle typically includes three key steps:

Oxidative Addition: The organic halide (R'-X) adds to the metal center (M), oxidizing the metal and forming a new organometal-halide complex.

Transmetalation: The organomagnesium reagent (Ar-MgBr) transfers its organic group (the 2-methoxy-5-methylphenyl moiety) to the metal center, displacing the halide.

Reductive Elimination: The two organic groups (Ar and R') on the metal center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the original low-valent metal catalyst, which re-enters the catalytic cycle. dtu.dkuwindsor.ca

This compound readily participates in cross-coupling reactions with a variety of organic halides (aryl, vinyl, and alkyl halides) under the influence of transition metal catalysts. The choice of catalyst—most commonly palladium or nickel—is crucial and dictates the reaction's efficiency and scope. wikipedia.orglookchemmall.com

Palladium complexes are highly effective catalysts for cross-coupling reactions involving Grignard reagents, a process known as the Kumada coupling. wikipedia.org While the user prompt mentions Negishi coupling, it is important to note the distinction. A true Negishi coupling involves an organozinc reagent. However, the Kumada coupling of a Grignard reagent provides a more direct pathway, avoiding the separate step of transmetalating from magnesium to zinc. organic-chemistry.org

In a typical palladium-catalyzed Kumada coupling, a Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with an organic halide. The subsequent transmetalation with this compound, followed by reductive elimination, yields the cross-coupled product. Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. dtu.dk

While specific literature examples for the palladium-catalyzed coupling of this compound are not prevalent, its reactivity can be inferred from the extensive body of work on Kumada couplings. The reaction is expected to proceed efficiently with various aryl and vinyl halides.

Table 1: Representative Palladium-Catalyzed Kumada Coupling Reactions This table illustrates the expected products from typical palladium-catalyzed cross-coupling reactions involving this compound with various organic halides. The conditions are representative of standard Kumada coupling protocols.

| Grignard Reagent | Organic Halide | Catalyst System | Expected Product |

| This compound | Bromobenzene | Pd(PPh₃)₄ / THF | 2-Methoxy-5-methyl-1,1'-biphenyl |

| This compound | 4-Iodoanisole | PdCl₂(dppf) / THF | 2,4'-Dimethoxy-5-methyl-1,1'-biphenyl |

| This compound | (E)-β-Bromostyrene | Pd(OAc)₂ / P(t-Bu)₃ / THF | (E)-1-(2-Methoxy-5-methylphenyl)-2-phenylethene |

Nickel catalysts represent a more economical alternative to palladium and are highly effective for Kumada couplings. organic-chemistry.org Research has shown that nickel catalysts can successfully couple aryl Grignard reagents, including those with structures similar to this compound, with challenging substrates like fluoroarenes. nih.gov

In a study by Mongin et al., 2-methoxyphenylmagnesium bromide was successfully coupled with various fluoroazines and -diazines at room temperature using a nickel catalyst with a phosphine ligand. nih.gov The reaction demonstrated that the methoxy-substituted Grignard reagent is a viable nucleophile for these transformations. The ortho-methoxy group can influence the reaction rate and yield through steric and electronic effects. It is expected that this compound would exhibit similar reactivity in these nickel-catalyzed systems.

Table 2: Nickel-Catalyzed Cross-Coupling of Aryl Grignard Reagents with Fluoroheterocycles Data adapted from studies on the closely related 2-methoxyphenylmagnesium bromide, illustrating the expected scope for this compound. nih.gov

| Grignard Reagent Analog | Substrate | Catalyst | Ligand | Solvent | Yield (%) |

| 2-Methoxyphenylmagnesium bromide | 2-Fluoropyridine | NiCl₂ | dppe | THF | 80 |

| 2-Methoxyphenylmagnesium bromide | 2-Fluoroquinoline | NiCl₂ | dppf | THF | 81 |

| 2-Methoxyphenylmagnesium bromide | 2-Fluoropyrazine | NiCl₂ | dppe | THF | 73 |

Copper-mediated coupling reactions, such as the Ullmann condensation, are among the oldest methods for forming carbon-carbon bonds. While traditionally requiring harsh conditions and stoichiometric amounts of copper, modern advancements have led to the development of catalytic systems. However, compared to palladium and nickel, copper-catalyzed couplings of Grignard reagents are less common and can present challenges.

These processes are thought to involve organocopper intermediates, formed by the reaction of the Grignard reagent with a copper(I) salt. This intermediate then reacts with the organic halide. A significant challenge in copper-mediated reactions is the propensity for side reactions, including homo-coupling. No specific examples detailing the copper-mediated cross-coupling of this compound with organic halides were identified in the surveyed literature.

Homo-coupling, where two molecules of the Grignard reagent couple to form a symmetrical biaryl, is a common side reaction in transition-metal-catalyzed cross-couplings. It can also be the primary reaction pathway under certain conditions. For this compound, homo-coupling would result in the formation of 2,2'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl.

This transformation can be promoted by certain transition metals or the presence of an oxidant. For instance, studies on the manganese-catalyzed coupling of Grignard reagents have shown that aryl Grignards can undergo significant homo-coupling. dtu.dk In one case, the reaction of 2-methoxyphenylmagnesium bromide in the presence of a manganese catalyst led to a substantial yield of the corresponding homo-coupled biphenyl (B1667301) product, demonstrating that the ortho-methoxy substituent is well-tolerated in such pathways. dtu.dk

Table 3: Potential Homo-Coupling Reaction This table describes the product formed from the homo-coupling of the title Grignard reagent, a process observed with related compounds. dtu.dk

| Reagent | Catalyst/Condition | Product |

| This compound | Transition Metal (e.g., Mn, Fe) or Oxidant (e.g., O₂) | 2,2'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl |

Cross-Coupling with Organic Halides

Nucleophilic Substitution Reactions

Beyond metal-catalyzed couplings, the primary mode of reactivity for this compound is as a strong nucleophile and base. The carbanionic character of the aryl group allows it to attack a wide range of electrophilic centers in classic nucleophilic substitution and addition reactions. This reactivity is fundamental to all Grignard reagents and is a cornerstone of organic synthesis.

Common transformations include:

Reaction with Carbonyls: It will add to aldehydes, ketones, and esters to form secondary alcohols, tertiary alcohols, and tertiary alcohols (after a second addition), respectively.

Reaction with Epoxides: It can open epoxide rings via an Sₙ2 mechanism, attacking the least sterically hindered carbon to yield a β-hydroxy ether.

Reaction with Alkyl Halides: While less common for aryl Grignards due to competing elimination and the success of cross-coupling reactions, it can displace primary alkyl halides.

Table 4: General Nucleophilic Reactions of this compound This table illustrates the expected products from fundamental nucleophilic reactions of the title Grignard reagent with common electrophiles.

| Electrophile | Reaction Type | Product |

| Formaldehyde | Nucleophilic Addition | (2-Methoxy-5-methylphenyl)methanol |

| Acetone | Nucleophilic Addition | 2-(2-Methoxy-5-methylphenyl)propan-2-ol |

| Ethyl acetate | Nucleophilic Acyl Substitution followed by Addition | 2-(2-Methoxy-5-methylphenyl)propan-2-ol |

| Ethylene (B1197577) oxide | Nucleophilic Substitution (Ring-Opening) | 2-(2-Methoxy-5-methylphenyl)ethanol |

Reactions with Activated Halides

Grignard reagents, including arylmagnesium halides like this compound, are well-known for their ability to form new carbon-carbon bonds by reacting with organic halides. This transformation, particularly with aryl and vinyl halides, is typically facilitated by a transition metal catalyst, most commonly nickel or palladium, in a process known as the Kumada cross-coupling reaction. wikipedia.orgorganic-chemistry.org

In the context of this compound, a reaction with an activated halide, such as benzyl (B1604629) bromide, would be expected to proceed via a Kumada-type mechanism. The catalytic cycle generally involves:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-halogen bond of the benzyl bromide.

Transmetalation: The organomagnesium compound transfers its aryl group (2-methoxy-5-methylphenyl) to the transition metal center, displacing the halide.

Reductive Elimination: The two organic groups (aryl and benzyl) are coupled together, forming the final product and regenerating the low-valent catalyst. slideshare.net

The expected product from the nickel- or palladium-catalyzed reaction between this compound and benzyl bromide is 1-benzyl-2-methoxy-5-methylbenzene. While direct coupling without a catalyst is generally inefficient for aryl Grignards and benzyl halides, the use of nickel catalysts is known to be effective for coupling reactions involving benzylmagnesium chloride and aryl bromides. lookchemmall.com The steric hindrance from the ortho-methoxy group on the Grignard reagent can influence the reaction rate but often does not prevent the coupling. lookchemmall.comrsc.org

Ester-Mediated Nucleophilic Aromatic Substitution

A particularly noteworthy reaction involving ortho-alkoxyaryl Grignard reagents is the direct nucleophilic aromatic substitution (SNAr) of an alkoxy group on an aromatic ring that is activated by an adjacent ester or other carbonyl group. This stands in contrast to the typical reaction of Grignard reagents with esters, which involves two equivalents of the reagent adding to the carbonyl carbon to form a tertiary alcohol. researchgate.netmasterorganicchemistry.com

Studies have shown that Grignard reagents can displace an ortho-methoxy group on a naphthoic or benzoic ester. This unique reactivity is highly dependent on the Grignard reagent and the structure of the substrate. Computational and experimental work has demonstrated that this reaction proceeds through a mechanism where the magnesium atom of the Grignard reagent forms a strong chelate with the ester's carbonyl oxygen and the oxygen of the ortho-alkoxy group. nih.gov This chelation activates the aromatic carbon for nucleophilic attack by the aryl group of the Grignard reagent, leading to the displacement of the methoxy (B1213986) group. This pathway is specific to organomagnesium compounds, with analogous organolithium or organozinc reagents providing poor yields.

The efficiency of this displacement is sensitive to steric factors on both the Grignard reagent and the substrate's alkoxy group.

Table 1: Influence of Steric Factors on Ester-Mediated SNAr

Interactive Data Table

| Grignard Reagent | Substrate's Alkoxy Group | Yield of Displacement Product |

| Phenylmagnesium bromide | Methoxy | High |

| i-Propylmagnesium chloride | Methoxy | Good |

| t-Butylmagnesium chloride | Methoxy | 0% |

| Phenylmagnesium bromide | n-Butoxy | Moderate |

| Phenylmagnesium bromide | Benzyloxy | Low |

This table summarizes general findings on how steric bulk affects the yield of the displacement reaction. Data is synthesized from trends reported in literature.

Mechanistic Studies of this compound Reactions

The mechanism of Grignard reactions has been a topic of extensive study, with two primary pathways—polar (two-electron) and single-electron transfer (SET)—often competing.

Single-Electron Transfer (SET) Mechanisms

The SET mechanism involves the transfer of a single electron from the Grignard reagent to the electrophile (e.g., a ketone), forming a radical anion and a radical cation, which then combine. While once widely proposed, evidence suggests that for most Grignard additions to aliphatic aldehydes and ketones, SET is not a major pathway. nih.govresearchgate.net However, the SET mechanism can become competitive or dominant under specific conditions:

With sterically hindered substrates: Steric bulk can disfavor the concerted, polar transition state, making the outer-sphere SET pathway more favorable. organic-chemistry.org

With substrates having low reduction potentials: Aromatic ketones, such as benzophenone, are more susceptible to accepting an electron to form a stable ketyl radical anion. Experimental studies using radical clocks have provided evidence for SET in reactions with these substrates. researchgate.netnih.govacs.org

For this compound, a reaction with an aliphatic ketone or aldehyde would be expected to proceed via a polar mechanism. However, if it were reacted with an aromatic ketone or a substrate known to be a good electron acceptor, the possibility of an SET pathway would increase. The formation of certain side-products, like pinacol (B44631) coupling products from ketones, can sometimes be indicative of radical intermediates formed via SET. wikipedia.org

Polar Mechanisms

The vast majority of Grignard reactions are understood to proceed through polar, two-electron mechanisms. The carbon-magnesium bond is highly polarized, rendering the carbon atom a potent nucleophile. masterorganicchemistry.com

Addition to Carbonyls: In the classic reaction with an aldehyde or ketone, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. This is a nucleophilic addition that proceeds through a cyclic, six-membered transition state, often involving a dimer of the Grignard reagent (in line with the Ashby model). nih.gov This forms a magnesium alkoxide intermediate, which is protonated during aqueous workup to yield the alcohol. leah4sci.com

Ester-Mediated SNAr: As detailed in section 3.3.2, the displacement of an ortho-alkoxy group is also a polar process, but one that is highly organized. Computational studies indicate an inner-sphere attack where the nucleophilic carbon is delivered from the magnesium center to the aromatic carbon via a four-membered "metalaoxetane" transition state. nih.gov This pathway is only accessible because of the pre-coordination of the magnesium to both oxygen atoms of the substrate.

Influence of Chelation and Coordination with Magnesium on Reaction Pathways

The magnesium atom in a Grignard reagent is a Lewis acid and plays a critical role beyond simply activating the organic nucleophile. Its coordination state profoundly influences reactivity and selectivity.

For this compound, the ortho-methoxy group can engage in intramolecular coordination with its own magnesium center. This can affect the aggregation state of the Grignard reagent in solution (i.e., the Schlenk equilibrium), potentially favoring monomeric species that may have different reactivity from the more common dimeric forms.

More significantly, the Lewis acidity of the magnesium center is crucial for chelation-controlled reactions. In the ester-mediated SNAr reaction, the ability of magnesium to form a stable five-membered chelate ring with the substrate's ortho-alkoxy and carbonyl groups is the key factor that dictates the entire reaction pathway. nih.gov This chelation lowers the activation energy for the SNAr pathway, making it more favorable than the standard 1,2-addition to the carbonyl. This type of chelation assistance is a recurring theme in Grignard chemistry, enabling regioselective ring-opening of acetals and other directed reactions. elsevierpure.com

Reactivity Modulation by Steric and Electronic Factors

The reactivity of this compound is finely tuned by the steric and electronic contributions of its substituents.

Steric Factors: The ortho-methoxy group exerts significant steric influence. In Kumada coupling reactions, ortho-substituents on the Grignard reagent can slow the reaction rate or even prevent it entirely with very bulky partners. lookchemmall.comrsc.org Conversely, this steric hindrance can sometimes be beneficial by suppressing unwanted side reactions. The "ortho effect" can force nearby functional groups (like the C-Mg bond) out of the plane of the aromatic ring, altering resonance and reactivity. wikipedia.org

Electronic Factors: The electronic nature of the substituents plays a dual role.

Inductive/Resonance Effects: The methyl group at the para-position is a weak electron-donating group (EDG) through induction and hyperconjugation. The ortho-methoxy group is strongly electron-donating through resonance but electron-withdrawing through induction. In general, EDGs on an aryl Grignard increase the nucleophilicity of the carbanionic carbon and can increase reaction rates. numberanalytics.com

Chelation Effect: For this compound, the most powerful electronic influence of the ortho-methoxy group is its ability to act as an internal Lewis base, as described in section 3.4.3. This coordinating ability can direct metalation reactions (in related organometallics) and is the paramount factor in chelation-controlled reactions like the ester-mediated SNAr, overriding the conventional electronic expectations of substituent effects. nih.gov

Applications of 2 Methoxy 5 Methylphenylmagnesium Bromide in Advanced Organic Synthesis

Construction of Complex Aromatic and Heteroaromatic Systems

The 2-methoxy-5-methylphenyl group is an important structural motif in various complex organic molecules. The corresponding Grignard reagent provides a direct method for introducing this fragment into a range of aromatic and heteroaromatic systems through cross-coupling and annulation strategies.

The synthesis of biphenyls, which are core structures in many pharmaceuticals, agrochemicals, and advanced materials, can be efficiently achieved using transition metal-catalyzed cross-coupling reactions. The Kumada coupling, reported independently by the groups of Kumada and Corriu in 1972, is a classic method that directly utilizes Grignard reagents. wikipedia.org This reaction class is notable for being among the first catalytic cross-coupling methods developed. wikipedia.org

In this process, 2-Methoxy-5-methylphenylmagnesium bromide can be coupled with an aryl halide (e.g., aryl bromide or iodide) in the presence of a nickel or palladium catalyst. organic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The advantage of the Kumada coupling lies in its use of readily prepared Grignard reagents, avoiding extra steps required for other organometallic precursors. organic-chemistry.org While specific studies detailing large-scale syntheses with this compound are not prevalent in readily available literature, its reactivity is well-established within the broader context of Kumada couplings for creating unsymmetrical biaryls. organic-chemistry.orgdtu.dk

Table 1: Representative Kumada Coupling for Biphenyl (B1667301) Synthesis This table illustrates the expected products from the reaction of this compound with various aryl bromides, based on the established scope of the Kumada coupling reaction. wikipedia.orgorganic-chemistry.org

| Entry | Aryl Bromide | Catalyst (Typical) | Expected Biphenyl Product |

| 1 | 4-Bromotoluene | NiCl₂(dppp) | 2-Methoxy-4',5-dimethyl-1,1'-biphenyl |

| 2 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | 4'-Fluoro-2-methoxy-5-methyl-1,1'-biphenyl |

| 3 | 1-Bromo-3-nitrobenzene | NiCl₂(dmpe) | 2-Methoxy-5-methyl-3'-nitro-1,1'-biphenyl |

| 4 | 2-Bromopyridine | Pd(OAc)₂/XPhos | 2-(2-Methoxy-5-methylphenyl)pyridine |

Note: dppp (B1165662) is 1,3-Bis(diphenylphosphino)propane; dppe is 1,2-Bis(diphenylphosphino)ethane; XPhos is 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl. The yields and optimal conditions would require empirical validation.

The synthesis of fluorenes and other polycyclic aromatic hydrocarbons (PAHs) often involves annulation, or ring-forming, reactions. While palladium-catalyzed annulations of specific substrates like 5-(2-bromophenyl)pent-3-en-1-ynes are known methods for creating benzo[a]fluorene cores, the direct use of Grignard reagents like this compound in such annulative strategies is less commonly documented. nih.gov Substitution reactions on a pre-existing fluorene (B118485) ring, such as those performed on 2-methoxy-fluorene, represent an alternative synthetic approach. rsc.org The direct annulative application of this specific Grignard reagent to build the fluorene skeleton itself is not a widely reported primary method.

Acridines are a class of nitrogen-containing heterocyclic compounds with applications as dyes, and in medicinal chemistry. ptfarm.pl Their synthesis is typically achieved through methods such as the Bernthsen acridine (B1665455) synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid, or the Ullmann condensation followed by cyclization. The direct addition of a Grignard reagent to a pre-existing heterocyclic core to build the acridine skeleton is not a standard synthetic route. Therefore, the application of this compound in the primary synthesis of the acridine tricycle is not a documented strategy. Instead, acridine derivatives containing methoxy (B1213986) substituents are often prepared from precursors already bearing these groups. ptfarm.pl

Synthesis of Functionalized Organic Molecules

The high nucleophilicity of this compound makes it an excellent reagent for addition to electrophilic functional groups, most notably carbonyls, and for participating in various coupling reactions.

A cornerstone application of Grignard reagents is the synthesis of alcohols from carbonyl compounds. The reaction of this compound with aldehydes leads to the formation of secondary alcohols, while its reaction with ketones produces tertiary alcohols. The process involves the nucleophilic attack of the Grignard's carbanion on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol.

The reaction with esters is also possible and results in tertiary alcohols where two identical aryl groups from the Grignard reagent are added. The initial addition is followed by the elimination of the alkoxy group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.

Table 2: Synthesis of Alcohols via Grignard Addition This table shows representative carbonyl compounds and the expected alcohol products upon reaction with this compound followed by an acidic workup.

| Entry | Carbonyl Compound | Product Class | Expected Alcohol Product |

| 1 | Acetaldehyde (B116499) | Secondary Alcohol | 1-(2-Methoxy-5-methylphenyl)ethanol |

| 2 | Cyclohexanone | Tertiary Alcohol | 1-(2-Methoxy-5-methylphenyl)cyclohexan-1-ol |

| 3 | Acetone (B3395972) | Tertiary Alcohol | 2-(2-Methoxy-5-methylphenyl)propan-2-ol |

| 4 | Ethyl acetate | Tertiary Alcohol | 2,3-Bis(2-methoxy-5-methylphenyl)butan-2-ol |

The synthesis of phenols from Grignard reagents can be accomplished, though less commonly than alcohol synthesis. One general method involves the reaction of the Grignard reagent with molecular oxygen, followed by an acidic workup, although this can suffer from side reactions. A more controlled, though indirect, method for synthesizing phenols involves the demethylation of methoxy-substituted aromatics, often using strong acids like hydrogen bromide or Lewis acids like boron tribromide. nih.gov

Alkenes can be synthesized through various cross-coupling reactions. masterorganicchemistry.comresearchgate.net Using this compound, a common strategy would be a nickel- or palladium-catalyzed cross-coupling reaction (such as a Kumada or Negishi-type coupling) with a vinyl halide. wikipedia.orgorganic-chemistry.org In this reaction, the 2-methoxy-5-methylphenyl group from the Grignard reagent is coupled to the sp²-hybridized carbon of the vinyl halide, forming a new carbon-carbon bond and yielding a substituted alkene. While cross-coupling reactions between aryl boronic acids and allyl alcohols are well-documented for creating alkenes, the use of Grignard reagents with vinyl halides remains a fundamental alternative. nih.gov

Table 3: Representative Coupling for Alkene Synthesis This table illustrates potential reactants for synthesizing alkenes using this compound in a Kumada-type coupling.

| Entry | Vinyl Halide | Catalyst (Typical) | Expected Alkene Product |

| 1 | Vinyl bromide | NiCl₂(dppe) | 1-Methoxy-4-methyl-2-vinylbenzene |

| 2 | (E)-1-Bromo-1-propene | Pd(PPh₃)₄ | (E)-1-(2-Methoxy-5-methylphenyl)-1-propene |

| 3 | 2-Bromostyrene | NiCl₂(dppp) | 1-Methoxy-4-methyl-2-(2-phenylvinyl)benzene |

Integration into Synthetic Routes for Bioactive Molecules

The structural motif of a substituted methoxy-methylphenyl group is present in numerous biologically active compounds. Consequently, this compound serves as a key intermediate for introducing this essential fragment into larger, more complex molecules.

Precursors for Coenzyme Q and Vitamin K Analogs

Coenzyme Q and Vitamin K are vital quinone-containing compounds involved in fundamental biological processes such as cellular respiration and blood coagulation. The synthesis of their analogs often requires the construction of a substituted aromatic core. While direct literature citing the use of this compound for these specific precursors is not prevalent, its structural similarity to key intermediates suggests its potential utility. For instance, the core of Coenzyme Q10 is 2,3-dimethoxy-5-methyl-1,4-benzoquinone. The synthesis of this key fragment often starts from materials like 3,4,5-trimethoxytoluene. organic-chemistry.org The related structure of this compound makes it a plausible precursor for building blocks leading to the quinone ring of Coenzyme Q analogs.

Similarly, the synthesis of Vitamin K analogs, such as menaquinone (MK), involves the alkylation of a naphthoquinone nucleus. nih.gov Grignard reagents are frequently employed in these syntheses to introduce side chains or build up the naphthoquinone ring system itself. nih.govnih.gov The 2-methoxy-5-methylphenyl moiety could be incorporated into novel Vitamin K analogs through coupling reactions, potentially leading to compounds with modified biological activities.

Intermediates in Natural Product Synthesis (e.g., Blestriarene C)

A significant application of a closely related Grignard reagent is found in the total synthesis of the naturally occurring 1,1'-biphenanthrene, Blestriarene C. The key step in this synthesis involves an ester-mediated nucleophilic aromatic substitution. Specifically, 2-methoxy-4-methoxymethoxy-6-methylphenylmagnesium bromide, a structurally analogous Grignard reagent, is reacted with an activated benzoate (B1203000) derivative to form the crucial biphenyl linkage that constitutes the core of Blestriarene C. This reaction proceeds in high yield and is a testament to the utility of such substituted aryl Grignard reagents in the construction of complex natural products.

Analogs for Medicinal Chemistry Research (e.g., O-desmethylangolensin analogs)

O-desmethylangolensin (O-DMA) is a metabolite of the soy isoflavone (B191592) daidzein (B1669772) and is noted for its phytoestrogenic activity. frontiersin.orgnih.gov While the primary route of its formation in humans is through intestinal bacteria, masterorganicchemistry.commasterorganicchemistry.com the chemical synthesis of O-DMA and its analogs is crucial for medicinal chemistry research to explore their therapeutic potential. The structure of O-DMA is 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-1-propanone. frontiersin.org The synthesis of analogs could involve the reaction of a suitably protected derivative of this compound with an appropriate electrophile to construct the core diarylpropanone skeleton. For instance, a plausible synthetic route could involve the reaction of the Grignard reagent with a protected 4-hydroxyphenylacetyl chloride or a related derivative, followed by demethylation to yield the final product.

Synthesis of Organosilicon Compounds

Aryl Grignard reagents are widely used for the formation of carbon-silicon bonds through reaction with various silicon electrophiles, such as chlorosilanes or alkoxysilanes. This reaction provides a straightforward method for the synthesis of functionalized organosilicon compounds. The reaction of this compound with a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride, would yield (2-methoxy-5-methylphenyl)trimethylsilane. These organosilane products can be valuable intermediates in organic synthesis, for example, in cross-coupling reactions or as protecting groups.

Cascade and Multicomponent Reactions Featuring the Reagent

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials, thereby reducing waste and improving atom economy. researchgate.net Aryl Grignard reagents can participate in such reactions, often acting as the initial nucleophile that triggers a cascade sequence.

For example, a potential cascade reaction involving this compound could be its conjugate addition to an α,β-unsaturated carbonyl compound (a Michael addition), followed by an intramolecular cyclization of the resulting enolate onto another functional group within the molecule. nih.gov The electron-donating groups on the aromatic ring of the Grignard reagent can influence the reactivity of the intermediate species, potentially facilitating subsequent steps in the cascade.

In the context of multicomponent reactions, an aryl Grignard reagent can be combined with an aldehyde and an activated alkyne in a one-pot process to generate highly substituted propargyl alcohols. The specific substitution pattern of this compound would be incorporated into the final product, allowing for the rapid generation of a library of complex molecules for biological screening.

Stereochemical and Regiochemical Control in Reactions Involving 2 Methoxy 5 Methylphenylmagnesium Bromide

Factors Influencing Regioselectivity in Carbon-Carbon Bond Formation

Regioselectivity refers to the preference for bond-making or bond-breaking in one direction over all other possible directions. For aryl Grignard reagents, this typically involves directing the nucleophilic attack to a specific position on a substrate.

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. wikipedia.org It is a fundamental principle that influences regioselectivity by favoring reactions at the most accessible sites. In the context of 2-methoxy-5-methylphenylmagnesium bromide, both the Grignard reagent itself and the substrate it reacts with possess steric properties that direct the course of the reaction.

Substrate-Based Sterics : When reacting with a sterically hindered substrate, such as a ketone with bulky substituents, the Grignard reagent will preferentially attack from the less hindered face of the carbonyl group. studyx.aidalalinstitute.com For example, in additions to cyclic ketones, the nucleophile will approach from the face with less steric congestion, dictating the stereochemistry of the resulting alcohol. dalalinstitute.com

Reagent-Based Sterics : The 2-methoxy-5-methylphenyl group has its own steric profile. The ortho-methoxy group and meta-methyl group create a specific three-dimensional shape that can influence its approach to the electrophile. In reactions where multiple sites on a substrate are available for attack, the Grignard reagent may be directed to the site with the most space to accommodate its entry. This is often exploited to control selectivity and slow down or prevent unwanted side reactions. wikipedia.org The relative rates of reactions can provide clear insights into the effects of steric bulk. wikipedia.org

The electronic properties of substituents on both the Grignard reagent and the substrate play a crucial, often dominant, role in directing bond formation. numberanalytics.com The methoxy (B1213986) group (-OCH₃) on the this compound is a powerful electronic directing group.

The oxygen atom in the methoxy group has lone pairs of electrons that can be donated into the aromatic ring through resonance, increasing the electron density of the ring. stackexchange.com This electron-donating effect is strongest at the ortho and para positions relative to the methoxy group. However, the methoxy group is also electronegative, leading to an electron-withdrawing inductive effect through the sigma bonds. stackexchange.com The resonance effect is generally stronger and more influential on the reaction's regiochemistry. stackexchange.com

In certain reactions, the methoxy group can act as a chelating agent. The oxygen can coordinate to the magnesium center of another Grignard molecule or to a catalyst, holding the reagent in a specific orientation as it approaches the substrate. studyx.ainih.gov This chelation can override simple steric effects and direct the nucleophilic attack to a position that might otherwise be disfavored, leading to a different regioisomer. studyx.ainih.gov For instance, the formation of a strong magnesium chelate involving an alkoxy group and a nearby carbonyl group can dictate the observed reactivity and selectivity in substitution reactions. nih.gov

A powerful strategy for controlling regioselectivity is the intentional design of the substrate molecule. By placing specific functional groups on the substrate, chemists can steer the Grignard reagent to the desired reaction site.

One common approach is the use of activating groups. In reactions with heterocyclic compounds, for example, an N-oxide group can be used to direct the addition of a Grignard reagent to the C2-position of the ring. nih.gov The regioselectivity of such reactions can be further enhanced by additives. nih.gov

Another strategy involves using substrates where one potential reaction site is electronically deactivated or sterically blocked, leaving the desired site as the most favorable for attack. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the placement of electron-withdrawing groups on the aromatic substrate is critical for activating the ring towards attack and controlling where the substitution occurs. researchgate.net The development of processes to control regioselectivity is a key challenge, and substrate structure is a critical parameter. researchgate.net

Interactive Data Table: Regioselectivity in Grignard Reactions

This table summarizes outcomes from various studies, illustrating how factors like substrate, catalyst, and reagent structure influence regioselectivity.

| Reaction Type | Grignard Reagent | Substrate | Catalyst/Additive | Major Regioisomer | Reference |

| Cross-Coupling | Arylmagnesium halides | Aryl ethers with e--withdrawing group | MnCl₂ | Cross-coupling product | acs.org |

| Addition to N-Oxide | Phenylmagnesium chloride | Quinoline N-oxide | Copper / LiF | 2-Phenylquinoline | nih.gov |

| Conjugate Addition | Various Grignard Reagents | 3-Substituted Cyclic Enones | Copper / Chiral Ligands | Quaternary Carbon Center | researchgate.net |

| SNAr Coupling | Grignard Base | Aminopyridine & Chloropyrimidine | None specified | Desired coupled product | researchgate.net |

Strategies for Stereoselective Synthesis

Stereoselective synthesis aims to produce a specific stereoisomer of a product. This is particularly important in fields like pharmacology, where different enantiomers or diastereomers of a molecule can have vastly different biological activities.

When a Grignard reagent like this compound reacts with a substrate that is already chiral, the product will contain a new stereocenter, resulting in the formation of diastereomers. studyx.aistackexchange.com Diastereoselective reactions seek to control the reaction to favor the formation of one diastereomer over the other.

The ratio of the resulting diastereomers is determined by the steric and electronic interactions in the transition state. stackexchange.com Models like Cram's Rule and the Felkin-Ahn model are often used to predict the major diastereomer. studyx.ai These models consider the existing stereocenter on the substrate and how it directs the incoming nucleophile to one face of the molecule over the other. studyx.aistackexchange.com For example, the addition of a Grignard reagent to a chiral ketone creates a new chiral center, and because the starting material is a single enantiomer, the products are diastereomers, typically formed in unequal amounts. stackexchange.com

Chelation control is also a powerful tool in diastereoselective reactions. If the chiral substrate contains a group capable of coordinating with the magnesium of the Grignard reagent (such as a hydroxyl or methoxy group), it can lock the conformation of the substrate and direct the attack of the nucleophile from a specific side, leading to high diastereoselectivity. studyx.airsc.org

Asymmetric synthesis involves creating a chiral product from an achiral or prochiral starting material. nih.govmdpi.com When this compound reacts with a prochiral substrate, such as a simple ketone, a new stereocenter is formed. Without any chiral influence, this would result in a racemic mixture (a 50:50 mix of both enantiomers). studyx.ai

To achieve enantioselectivity, a chiral influence must be introduced into the reaction. This is typically done in one of two ways:

Chiral Catalysts : A small amount of a chiral catalyst can be added to the reaction. rsc.orgresearchgate.net These catalysts, often complexed with a metal, create a chiral environment around the substrate. researchgate.netnih.gov The Grignard reagent is then forced to approach the substrate from a specific direction, leading to the preferential formation of one enantiomer. N,N,O-tridentate chiral ligands and chiral ferrocenyl-based diphosphines (used with copper) have shown success in the enantioselective addition of Grignard reagents to ketones and enones, respectively. researchgate.netnih.gov

Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the Grignard addition, the auxiliary is removed, leaving behind an enantiomerically enriched product.

Recent advancements have led to the development of new classes of chiral ligands that have demonstrated remarkable improvements in asymmetric induction for Grignard additions to ketones, providing access to chiral tertiary alcohols with excellent enantioselectivities. nih.gov

Interactive Data Table: Asymmetric Synthesis with Grignard Reagents

This table highlights examples of enantioselective reactions, showing the effectiveness of different chiral catalysts.

| Substrate | Grignard Reagent | Chiral Catalyst/Ligand | Enantiomeric Excess (ee) | Product Type | Reference |

| Aryl Alkyl Ketones | Aryl Grignard Reagents | BINOL derivative | High | Tertiary Diaryl Alcohols | nih.gov |

| Functionalized Phenones | Substituted Aryl Grignards | (R,R)-L12 (N,N,O-tridentate ligand) | up to 94% | Diaryl-alkyl Chiral Tertiary Alcohols | nih.gov |

| Cyclic Enones | Grignard Reagents | Copper / TaniaPhos | High | Quaternary Stereogenic Centers | researchgate.net |

| p-Nitrobenzaldehyde | Methyl vinyl ketone (MVK) | Chiral Aziridine-Phosphine | Excellent | Morita-Baylis-Hillman Adduct | mdpi.com |

Chiral Auxiliaries and Catalysts in Stereocontrol

The selective synthesis of a single stereoisomer is a cornerstone of modern organic chemistry. In the context of reactions with organometallic reagents such as this compound, achieving stereocontrol is paramount for the synthesis of complex, enantiomerically pure target molecules. numberanalytics.comsigmaaldrich.com This control is typically achieved through two primary strategies: the use of chiral auxiliaries or the application of chiral catalysts. wikipedia.org

Chiral Auxiliaries:

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate. numberanalytics.comwikipedia.org The inherent chirality of the auxiliary directs the stereochemical course of a reaction, leading to the preferential formation of one diastereomer over another. thieme-connect.com After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. numberanalytics.com Common examples of chiral auxiliaries include oxazolidinones, camphor-derived structures, and amino acid derivatives. numberanalytics.comsigmaaldrich.com

In a hypothetical reaction involving this compound, a prochiral electrophile (e.g., an aldehyde or ketone) could be covalently bonded to a chiral auxiliary. The steric and electronic properties of the auxiliary would then create a chiral environment, forcing the incoming Grignard reagent to attack from a specific face of the electrophile, resulting in a diastereomerically enriched product. The effectiveness of this diastereoselective induction depends on the rigidity of the transition state and the nature of the auxiliary. thieme-connect.com

Chiral Catalysts:

Catalytic enantioselective reactions represent a more atom-economical approach to stereocontrol. In this strategy, a substoichiometric amount of a chiral catalyst is used to generate a chiral environment around the reacting species. For Grignard reactions, this often involves the use of a chiral ligand that coordinates to the magnesium atom or to a transition metal that participates in the reaction. oup.comrsc.org

The addition of aryl Grignard reagents to aldehydes, for instance, can be rendered highly enantioselective through the use of chiral ligands in conjunction with metal catalysts. oup.com For example, titanium(IV) isopropoxide in the presence of chiral BINOL-derived ligands has been shown to catalyze the arylation of aldehydes with various aryl Grignard reagents, affording secondary alcohols with high enantiomeric excess (ee). oup.comoup.com Similarly, copper and iron-based catalytic systems, often employing chiral phosphine (B1218219) or diamine ligands, have been developed for enantioselective cross-coupling and conjugate addition reactions with Grignard reagents. nih.govacs.org

In a reaction with this compound, a chiral catalyst would coordinate with the Grignard reagent, forming a transient, chiral organometallic species. This complex would then deliver the 2-methoxy-5-methylphenyl group to an electrophile in a highly stereoselective manner, leading to an enantiomerically enriched product.

Case Studies of Highly Selective Reactions with this compound

A review of the current scientific literature does not yield specific case studies detailing highly selective reactions involving the use of this compound with chiral auxiliaries or catalysts. However, to illustrate the principles and potential outcomes of such reactions, the following table presents data from highly selective reactions involving other, structurally analogous aryl Grignard reagents. These examples demonstrate the high levels of enantioselectivity that can be achieved in the addition of aryl Grignard reagents to aldehydes using a chiral titanium-based catalytic system. oup.com

Table 1: Representative Enantioselective Additions of Aryl Grignard Reagents to Aldehydes

| Entry | Aryl Grignard Reagent | Aldehyde | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 1 | Phenylmagnesium Bromide | Benzaldehyde | (S)-BINOL | 95 | 99 | oup.com |

| 2 | 4-Methoxyphenylmagnesium Bromide | Benzaldehyde | (S)-BINOL | 98 | 99 | oup.com |

| 3 | 4-Chlorophenylmagnesium Bromide | Benzaldehyde | (S)-BINOL | 97 | 99 | oup.com |

| 4 | 2-Thienylmagnesium Bromide | Benzaldehyde | (S)-BINOL | 84 | 97 | oup.com |

| 5 | Phenylmagnesium Bromide | 1-Naphthaldehyde | (S)-BINOL | 95 | 99 | oup.com |

| 6 | Phenylmagnesium Bromide | Cyclohexanecarboxaldehyde | (S)-BINOL | 91 | 96 | oup.com |

This table is illustrative and features reactions of other aryl Grignard reagents to demonstrate the potential for high stereoselectivity in analogous transformations.

These case studies highlight that with an appropriate chiral catalyst, the addition of aryl Grignard reagents to various aldehydes can proceed with excellent chemical yields and outstanding levels of enantioselectivity. oup.com It is reasonable to infer that similar strategies could be applied to reactions involving this compound to achieve stereochemical control.

Advanced Methodologies and Catalytic Systems for 2 Methoxy 5 Methylphenylmagnesium Bromide Reactivity

Transition Metal Catalysis in Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are fundamental for constructing complex molecular architectures from organometallic reagents like 2-Methoxy-5-methylphenylmagnesium bromide. The choice of metal catalyst—typically palladium, nickel, or others like copper and iron—is crucial as it dictates the reaction's scope, efficiency, and mechanistic pathway.

Palladium-Catalyzed Reactions: Scope and Limitations

Palladium catalysis is a cornerstone of modern organic synthesis, with reactions like the Kumada, Negishi, and Stille couplings being powerful methods for forming carbon-carbon bonds. wikipedia.orgchemie-brunschwig.chthieme-connect.de For Grignard reagents such as this compound, the Kumada-Tamao-Corriu coupling is particularly relevant. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of the Grignard reagent with an organic halide or triflate. wikipedia.org

The general mechanism for these palladium-catalyzed reactions proceeds through a well-established catalytic cycle involving three key steps:

Oxidative Addition : The Pd(0) catalyst reacts with the organic electrophile (e.g., an aryl bromide) to form a Pd(II) intermediate.

Transmetalation : The organomagnesium compound transfers its organic group (the 2-methoxy-5-methylphenyl moiety) to the Pd(II) center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst. smolecule.com